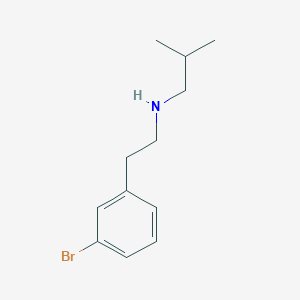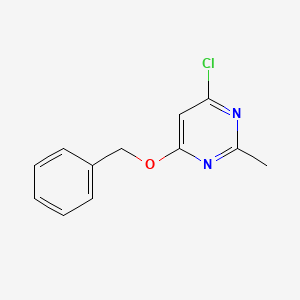
2-(1-Methylcyclobutyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylcyclobutyl)acetonitrile is an organic compound with the molecular formula C7H11N. It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a cyclobutane ring substituted with a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclobutyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 1-methylcyclobutanol with a cyanating agent such as sodium cyanide (NaCN) under acidic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as iron(II) chloride (FeCl2) can be employed to facilitate the cyanomethylation process, where acetonitrile acts as the cyanomethyl source .
化学反応の分析
Types of Reactions
2-(1-Methylcyclobutyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various nitrile derivatives depending on the nucleophile used.
科学的研究の応用
2-(1-Methylcyclobutyl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Methylcyclobutyl)acetonitrile involves its reactivity as a nitrile compound. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The compound’s molecular targets include enzymes that catalyze nitrile hydrolysis, such as nitrilases and nitrile hydratases .
類似化合物との比較
Similar Compounds
Cyclobutaneacetonitrile: Similar structure but without the methyl substitution.
Cyclopropaneacetonitrile: Smaller ring size, different reactivity.
Cyclopentaneacetonitrile: Larger ring size, different physical properties.
Uniqueness
2-(1-Methylcyclobutyl)acetonitrile is unique due to the presence of the methyl group on the cyclobutane ring, which influences its reactivity and physical properties. This substitution can affect the compound’s stability, solubility, and interaction with other molecules, making it distinct from other cycloalkyl nitriles .
特性
分子式 |
C7H11N |
|---|---|
分子量 |
109.17 g/mol |
IUPAC名 |
2-(1-methylcyclobutyl)acetonitrile |
InChI |
InChI=1S/C7H11N/c1-7(5-6-8)3-2-4-7/h2-5H2,1H3 |
InChIキー |
MVXWKGLAPFDWLT-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC1)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13893580.png)











